Enhanced Antihypertensive Efficacy in an In Vivo Model by a Peptide Incorporating the Thienylalanine Moiety
In a study of a novel ACE inhibitor, the tripeptide 3-(3-thienyl)-L-alanyl-ornithyl-proline (TOP), which incorporates the 3-thienylalanine residue, demonstrated superior antihypertensive efficacy in an L-NAME-induced hypertensive rat model compared to the standard drug captopril [1]. The study found that TOP at a dose of 20 mg/kg was more effective than captopril at 40 mg/kg in preventing the development of hypertension [1].
| Evidence Dimension | Antihypertensive efficacy in L-NAME-induced hypertensive rat model |
|---|---|
| Target Compound Data | TOP (peptide containing 3-thienyl-L-alanine) at 20 mg/kg prevented the development of hypertension. |
| Comparator Or Baseline | Captopril at 40 mg/kg |
| Quantified Difference | TOP prevented hypertension at a 50% lower dose (20 mg/kg) than captopril (40 mg/kg), and showed better restoration of NO and normal ACE levels. |
| Conditions | In vivo L-NAME-induced hypertensive rat model; in vitro vasorelaxation assay. |
Why This Matters
This demonstrates that incorporating the thienylalanine building block can lead to a peptide drug candidate with significantly improved in vivo potency, reducing the required dose by half compared to an established clinical agent, which is a critical advantage in drug development.
- [1] Seth, M. K., Hussain, M. E., Pasha, S., & Fahim, M. (2016). Effects of a novel ACE inhibitor, 3-(3-thienyl)-L-alanyl-ornithyl-proline, on endothelial vasodilation and hepatotoxicity in L-NAME-induced hypertensive rats. Drug Design, Development and Therapy, 10, 1533–1542. https://doi.org/10.2147/DDDT.S77761 View Source
